molecular formula C7H11F3O2 B2999889 Ethyl 2-methyl-4,4,4-trifluorobutyrate CAS No. 136564-76-6; 143484-00-8

Ethyl 2-methyl-4,4,4-trifluorobutyrate

Cat. No.: B2999889
CAS No.: 136564-76-6; 143484-00-8
M. Wt: 184.158
InChI Key: ANNZGOFOWCNVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C7H11F3O2. It is an ethyl ester derivative of 2-methyl-4,4,4-trifluorobutyric acid. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Ethyl 2-methyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-4,4,4-trifluorobutyric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Scientific Research Applications

Ethyl 2-methyl-4,4,4-trifluorobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4,4,4-trifluorobutyrate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes, affecting metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Ethyl 2-methyl-4,4,4-trifluorobutyrate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a trifluoromethyl group and an ester functionality, providing a balance of reactivity and stability for various applications.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNZGOFOWCNVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929479
Record name Ethyl 4,4,4-trifluoro-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136564-76-6
Record name Ethyl 4,4,4-trifluoro-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136564-76-6
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